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molecular formula C9H13ClN2O3 B8271831 Methyl 4-hydrazinyl-2-methoxybenzoate hydrochloride

Methyl 4-hydrazinyl-2-methoxybenzoate hydrochloride

Cat. No. B8271831
M. Wt: 232.66 g/mol
InChI Key: QHQSPBOTJSKHPU-UHFFFAOYSA-N
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Patent
US08344016B2

Procedure details

tert-butyl 1-(3-methoxy-4-(methoxycarbonyl)phenyl)hydrazinecarboxylate (Intermediate #112) (4.86 g, 16.40 mmol) was added to a 4M solution of hydrogen chloride (61.5 mL, 246 mmol) in dioxane. The resulting solution was stirred at 20° C. for 5 hours. The reaction mixture was evaporated to dryness and the crude residue was triturated with Et2O to give a solid which was collected by filtration and dried under vacuum to give methyl 4-hydrazinyl-2-methoxybenzoate hydrochloride (3.50 g, 92%) as a pale green solid.
Name
tert-butyl 1-(3-methoxy-4-(methoxycarbonyl)phenyl)hydrazinecarboxylate
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Intermediate #112
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:13](C(OC(C)(C)C)=O)[NH2:14])[CH:6]=[CH:7][C:8]=1[C:9]([O:11][CH3:12])=[O:10].[ClH:22]>O1CCOCC1>[ClH:22].[NH:13]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:3]([O:2][CH3:1])[CH:4]=1)[NH2:14] |f:3.4|

Inputs

Step One
Name
tert-butyl 1-(3-methoxy-4-(methoxycarbonyl)phenyl)hydrazinecarboxylate
Quantity
4.86 g
Type
reactant
Smiles
COC=1C=C(C=CC1C(=O)OC)N(N)C(=O)OC(C)(C)C
Name
Intermediate #112
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1C(=O)OC)N(N)C(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
61.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 20° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude residue was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.N(N)C1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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